

Application Notes and Protocols for the Analytical Profiling of Benzylhydrochlorothiazide Impurities

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Compound of Interest

Compound Name: *Benzylhydrochlorothiazide*

CAS No.: 96782-98-8

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylhydrochlorothiazide is a thiazide diuretic, structurally related to hydrochlorothiazide, used in the management of hypertension. The control of impurities in active pharmaceutical ingredients (APIs) like **Benzylhydrochlorothiazide** is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. This document provides detailed application notes and protocols for the impurity profiling of **Benzylhydrochlorothiazide**.

Given the limited publicly available information specific to **Benzylhydrochlorothiazide** impurity profiling, the methodologies presented here are largely adapted from established and validated methods for Hydrochlorothiazide (HCTZ). Due to the structural similarity, it is anticipated that the impurity profile and analytical behavior of **Benzylhydrochlorothiazide** will be comparable to that of HCTZ. These protocols should serve as a comprehensive starting point for method development and validation activities in your laboratory.

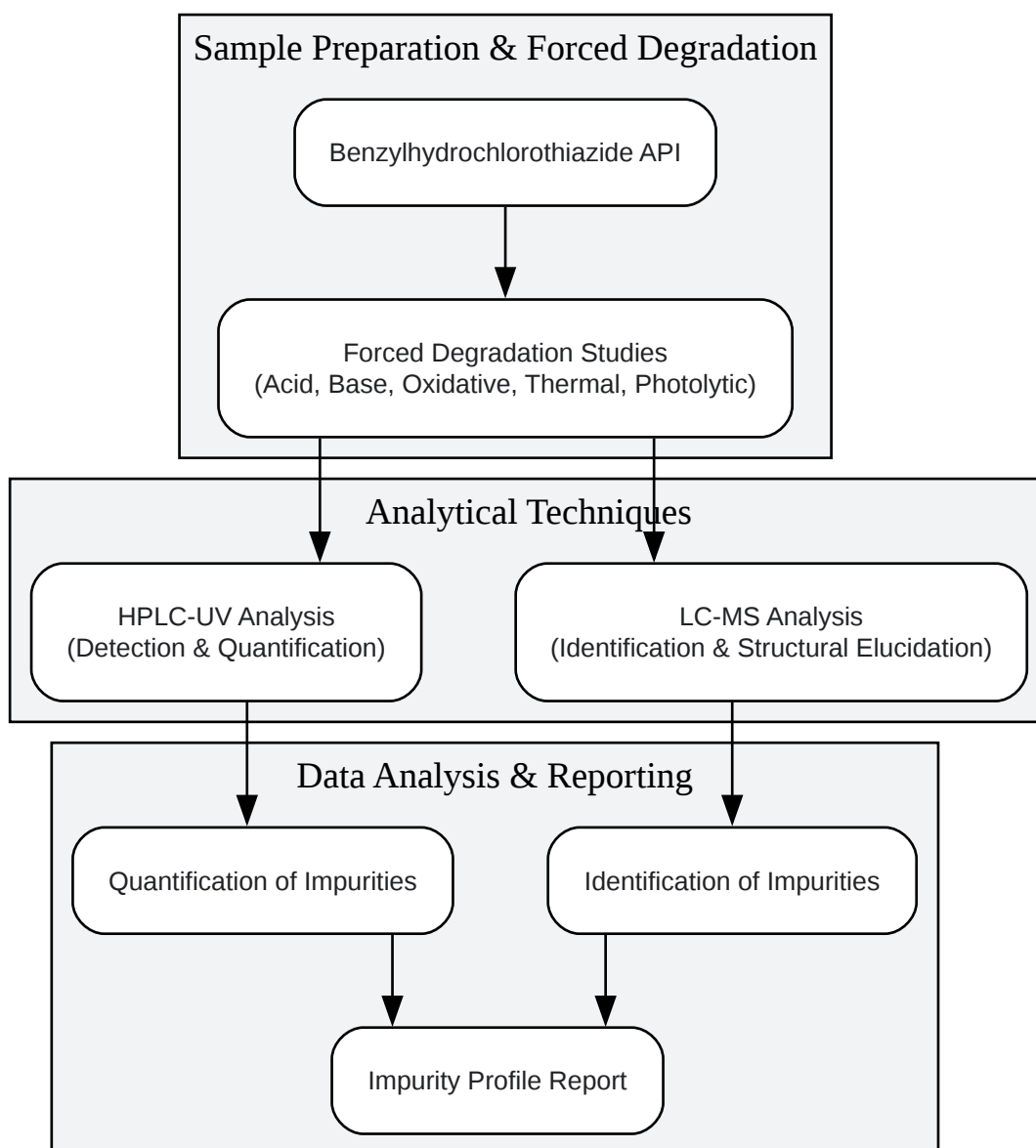
Overview of Analytical Strategies for Impurity

Profiling

Impurity profiling of **Benzylhydrochlorothiazide** involves a multi-faceted approach to detect, identify, and quantify impurities. The core of this strategy is the use of high-performance liquid chromatography (HPLC) with UV detection for quantitative analysis and liquid chromatography-mass spectrometry (LC-MS) for identification and structural elucidation of impurities. Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Workflow for Benzylhydrochlorothiazide Impurity

Profiling



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Caption: A general workflow for the impurity profiling of **Benzylhydrochlorothiazide**.

Forced Degradation Studies

Forced degradation studies are critical for understanding the intrinsic stability of **Benzylhydrochlorothiazide** and for developing a stability-indicating analytical method.[1][2][3][4][5] These studies involve subjecting the drug substance to stress conditions more severe than those used in accelerated stability testing.

Experimental Protocol for Forced Degradation

- Acid Hydrolysis: Dissolve **Benzyhydrochlorothiazide** in 0.1 M HCl and reflux for 8 hours.[5]
- Base Hydrolysis: Dissolve **Benzyhydrochlorothiazide** in 0.1 M NaOH and reflux for 8 hours.[5]
- Oxidative Degradation: Treat **Benzyhydrochlorothiazide** solution with 3% hydrogen peroxide at room temperature for 24 hours.[1]
- Thermal Degradation: Expose solid **Benzyhydrochlorothiazide** to dry heat at 70°C for 48 hours.
- Photolytic Degradation: Expose solid **Benzyhydrochlorothiazide** to UV light (254 nm) and fluorescent light in a photostability chamber.

Samples from each stress condition should be diluted to a suitable concentration and analyzed by HPLC and LC-MS.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

A stability-indicating HPLC method is essential for separating **Benzyhydrochlorothiazide** from its process-related impurities and degradation products. The following method is a starting point and may require optimization.

Proposed HPLC Method Parameters

Parameter	Recommended Condition
Column	C18, 4.6 x 150 mm, 3.5 μ m
Mobile Phase A	0.02 M Potassium Phosphate Monobasic, pH 3.0
Mobile Phase B	Acetonitrile
Gradient Program	Time (min)
0	
20	
25	
26	
30	
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	272 nm
Injection Volume	10 μ L

Method Validation Parameters (as per ICH Q2(R1))

The developed HPLC method must be validated to ensure it is suitable for its intended purpose. Key validation parameters are summarized below.

Validation Parameter	Acceptance Criteria
Specificity	The method should be able to resolve Benzylhydrochlorothiazide from its impurities and degradants. Peak purity analysis should be performed.
Linearity	Correlation coefficient (r^2) \geq 0.999 over the concentration range.
Accuracy	% Recovery should be between 98.0% and 102.0%.
Precision (Repeatability & Intermediate)	Relative Standard Deviation (RSD) \leq 2.0%.
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1.
Robustness	The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).

Hypothetical Quantitative Data for Benzylhydrochlorothiazide and its Impurities

The following table presents hypothetical data based on typical performance of similar HPLC methods. This should be replaced with experimental data upon method validation.

Compound	Retention Time (min) (Approx.)	LOD ($\mu\text{g/mL}$)	LOQ ($\mu\text{g/mL}$)
Benzylhydrochlorothiazide	15.0	0.05	0.15
Impurity A (Process-related)	8.5	0.03	0.10
Impurity B (Degradant)	12.2	0.04	0.12
Impurity C (Benzyl-dimer)	22.1	0.06	0.18

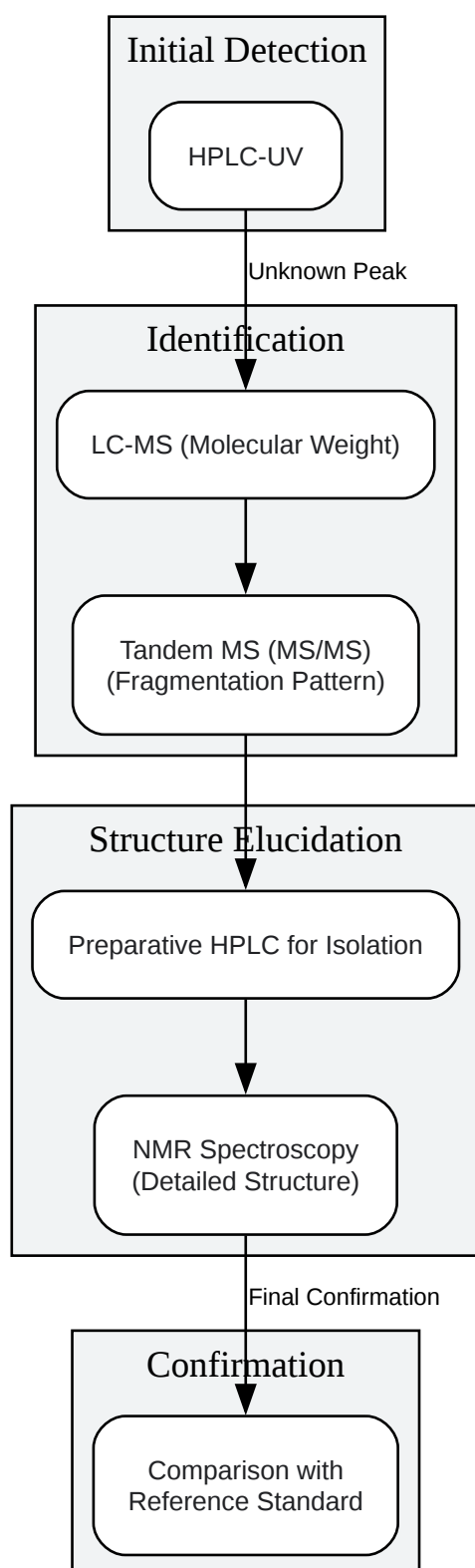
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful technique for the identification and structural elucidation of unknown impurities. The coupling of liquid chromatography with mass spectrometry provides retention time data and mass-to-charge ratio (m/z) information, which aids in determining the molecular weight and fragmentation pattern of impurities.

Proposed LC-MS Method Parameters

Parameter	Recommended Condition
LC System	UPLC/HPLC system
Column	C18, 2.1 x 100 mm, 1.8 μ m
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient Program	Similar to HPLC method, adjusted for UPLC
Flow Rate	0.3 mL/min
Column Temperature	40°C
MS Detector	Quadrupole Time-of-Flight (Q-TOF) or Orbitrap
Ionization Mode	Electrospray Ionization (ESI), Positive and Negative
Scan Range	m/z 100 - 1000

Logical Relationship of Analytical Techniques for Impurity Characterization



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Caption: The logical progression of analytical techniques for impurity identification.

Potential Impurities of Benzylhydrochlorothiazide

Based on the known impurities of HCTZ, the following are potential process-related and degradation impurities for **Benzylhydrochlorothiazide**.

- Process-Related Impurities:
 - Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthetic route.
 - By-products: Compounds formed from side reactions during synthesis. A potential by-product could be an analog of Chlorothiazide, which is an oxidation product of HCTZ.
 - Benzyl-dimer Impurity: Analogous to the HCTZ dimer impurity, this could be formed by the reaction of two **Benzylhydrochlorothiazide** molecules.[6][7]
- Degradation Products:
 - Hydrolytic Degradants: Degradation in acidic or basic conditions could lead to the opening of the thiadiazine ring. A likely degradation product is 4-amino-6-chloro-1,3-benzenedisulfonamide.[8]
 - Oxidative Degradants: Oxidation may lead to the formation of related substances with modified functional groups.
 - Photolytic Degradants: Exposure to light may cause transformations in the molecule.

Summary and Conclusion

The impurity profiling of **Benzylhydrochlorothiazide** is a crucial step in ensuring its quality, safety, and efficacy. This document provides a comprehensive framework of application notes and protocols based on established methods for the closely related compound, Hydrochlorothiazide. The successful implementation of these analytical techniques, including forced degradation studies, HPLC-UV for quantification, and LC-MS for identification, will enable the thorough characterization of the impurity profile of **Benzylhydrochlorothiazide**. It is imperative that the proposed methods are fully validated in accordance with ICH guidelines to ensure reliable and accurate results.

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